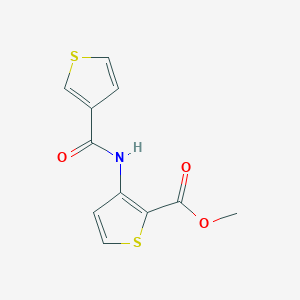

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate

Description

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a carboxamido linkage between two thiophene rings. This structure combines aromaticity with amide functionality, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H9NO3S2 |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

methyl 3-(thiophene-3-carbonylamino)thiophene-2-carboxylate |

InChI |

InChI=1S/C11H9NO3S2/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13) |

InChI Key |

VUCRBLRYKBQOSB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilic substitution reactivity compared to electron-donating groups (e.g., methylsulfonamido in ).

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) often achieves higher yields (>90%) compared to conventional heating.

Physicochemical Properties

Key Observations :

- Electronic Effects : The trifluoromethyl group in lowers electron density, shifting IR C=O absorption to 1715 cm⁻¹ vs. ~1720 cm⁻¹ for the target compound.

- Stability : Sulfonamido derivatives () exhibit higher thermal stability due to strong S–O bonds.

Mechanistic Insights :

Q & A

Q. What are the common synthetic routes for Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer: The compound is typically synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with thiophene-3-carbonyl chloride. Key steps include:

- Inert Atmosphere: Reactions often require nitrogen/argon to prevent oxidation of sensitive intermediates .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) facilitate nucleophilic substitution, while bases like triethylamine neutralize HCl byproducts .

- Temperature Control: Optimal yields (e.g., ~90%) are achieved at 130°C in neat conditions for 12–24 hours .

- Purification: Column chromatography or recrystallization (e.g., methanol-water gradients) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer:

- 1H/13C NMR: Analyze thiophene ring protons (δ 6.5–7.5 ppm) and carboxamido NH (δ 10–12 ppm). Ester carbonyl carbons appear at ~165–170 ppm .

- IR Spectroscopy: Confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .

- Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ at 295.05 g/mol for C12H10NO3S2) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing novel derivatives?

- Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to resolve tautomerism or rotational barriers in carboxamido groups .

- Deuteration Experiments: Exchange labile NH protons with D2O to confirm peak assignments .

- Crystallography: X-ray diffraction resolves ambiguous structures, as seen in related thiophene derivatives .

Q. What strategies are employed to enhance the compound’s solubility and stability in biological assays?

- Methodological Answer:

- Co-solvents: Use DMSO (<10%) to improve aqueous solubility without destabilizing the compound .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonamides) via substitution at the chloroacetyl moiety .

- Stability Studies: Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer:

- Docking Simulations: Molecular docking (AutoDock Vina) identifies binding poses with enzymes (e.g., cyclooxygenase-2) via sulfamoyl and ester groups .

- DFT Calculations: Predict electrophilic reactivity (e.g., Fukui indices) of the thiophene ring and carboxamido group .

- MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories .

Notes

- Advanced Techniques: References to X-ray crystallography, HRMS, and computational modeling ensure methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.